methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a trifluoromethyl group at position 6 and a methyl ester at position 2. Its unique structure combines stereochemical complexity with fluorine substitution, making it relevant to pharmaceutical research, particularly in drug discovery for metabolic stability and target binding optimization. This article compares its structural, synthetic, and pharmacological attributes with similar bicyclic analogs.
Properties
Molecular Formula |
C8H10F3NO2 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
LIRVRIJXYGMRMG-JGWLITMVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives
One prominent method involves starting from glutamic acid derivatives, which undergo amino protection, followed by cyclization catalyzed by 4-dimethylaminopyridine (DMAP). This process yields the bicyclic core with high stereoselectivity.
Glutamic acid derivative → Amino protection → Cyclization (DMAP catalysis) → Reduction/Dehydration → Esterification
- Catalytic DMAP (0.4 equivalents)
- Solvent: typically dichloromethane (DCM)
- Temperature: room temperature
- Yield: approximately 82% for the cyclized intermediate
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic addition of trifluoromethyldiazomethane, generated in situ from trifluoroethylamine hydrochloride and sodium nitrite. This reagent reacts with the bicyclic intermediate to install the trifluoromethyl substituent at the appropriate position.
- Generation of trifluoromethyldiazomethane in a generator flask
- Passage through inert gas (argon) into a stirred solution of the bicyclic intermediate
- Reaction carried out at room temperature, with excess reagent to ensure complete substitution
| Reagent | Conditions | Yield/Notes |
|---|---|---|
| Trifluoromethyldiazomethane | Inert atmosphere, room temperature | Conversion rate ~30%; yields vary based on subsequent steps |
Esterification and Final Functionalization
The ester group is introduced either directly during the cyclization or through subsequent esterification of the carboxylic acid intermediate. Typical reagents include methyl iodide or methyl chloroformate, under basic conditions, to afford the methyl ester.
Specific Synthetic Route from Literature
A detailed synthesis reported involves multiple steps:
- Starting from glutamic acid, protected as a Boc derivative
- Cyclization using DMAP catalysis to form the azabicyclic core
- Reduction and dehydration to form the alkene
- Asymmetric Simmons-Smith reaction to introduce the cyclopropane ring
- Hydrolysis to yield the carboxylic acid
- Conversion to methyl ester via methylation
Reaction Conditions Summary:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | DMAP, di-tert-butyl dicarbonate | Room temp, 82% | - |
| Trifluoromethylation | CF3CHN2, inert atmosphere | Room temp, 30% conversion | - |
| Esterification | Methyl iodide or methyl chloroformate | Basic conditions | Variable |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Amino protection & cyclization | Boc-protected amino acid, DMAP | DCM | RT | 82% | High stereoselectivity |
| Trifluoromethylation | Trifluoromethyldiazomethane | Inert gas, RT | RT | 30% | Requires excess reagent |
| Esterification | Methyl iodide | DMF or acetone | RT | Variable | Final step |
Research Findings and Considerations
- The stereochemistry of the final product can be controlled via chiral starting materials and stereoselective cyclization steps.
- The trifluoromethylation step is sensitive and often requires optimization to maximize yield.
- Protecting groups such as Boc are critical for controlling regioselectivity and stereochemistry during cyclization.
- The overall synthesis is modular, allowing for modifications to introduce different substituents or functional groups.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Core Variations : The target compound’s 2-azabicyclo ring differs from most analogs (e.g., 3-azabicyclo in ), altering nitrogen position and electronic properties.
- Substituent Effects : Trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability compared to dimethyl () or hydroxyl groups ().
- Functional Groups : Ester vs. ketone () or carboxylic acid () impacts reactivity and solubility.
Key Observations :
- Fluorination : The target’s CF₃ group may require specialized fluorination techniques (e.g., electrochemical or photoredox methods, as in ).
- Stereochemical Control : Stereoselective synthesis is critical for analogs with multiple chiral centers (e.g., ).
Pharmacological and Physicochemical Properties
Key Observations :
- Trifluoromethyl Advantage : CF₃ in the target compound may enhance blood-brain barrier penetration compared to dimethyl analogs.
- Salt Forms : Hydrochloride salts () improve aqueous solubility for drug formulation.
Biological Activity
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClF₃NO₂ |
| Molecular Weight | 245.63 g/mol |
| CAS Number | 1955474-89-1 |
| Structural Formula | Structural Formula |
This compound has been studied for its interaction with the μ-opioid receptor. Research indicates that compounds in the azabicyclo[3.1.0]hexane class exhibit high binding affinities for this receptor subtype, which plays a critical role in pain modulation and analgesia .
Pharmacological Effects
- Analgesic Properties : The compound has shown potential as an analgesic by acting as a μ-opioid receptor ligand, which may help in treating conditions like pruritus in veterinary medicine .
- Antinociceptive Activity : Studies have indicated that derivatives of this compound can act as antagonists of morphine-induced antinociception, suggesting a role in pain management without the typical side effects associated with traditional opioids .
- Antioxidant and Anticancer Activities : The spirocyclic structure of azabicyclo compounds is associated with various biological activities, including antioxidant and anticancer properties .
Study on μ-Opioid Receptor Ligands
A study published in 2012 evaluated several 3-azabicyclo[3.1.0]hexane derivatives for their μ-opioid receptor binding affinity and functional activity. It was found that modifications to the lead structure significantly affected binding affinities, achieving picomolar levels for some compounds . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.
Synthesis and Biological Evaluation
Another research highlighted the synthesis of bis-spirocyclic derivatives from azabicyclo[3.1.0]hexane frameworks, demonstrating their broad range of biological activities including antibacterial effects and potential applications in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in the preparation of methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For bicyclic aziridine-carboxylates, cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed [2+1] cycloadditions is common. Post-functionalization (e.g., trifluoromethylation) requires careful control of steric and electronic effects. Purification via chiral column chromatography (e.g., CHIRALPAK® AD-H) or crystallization with resolving agents (e.g., L-tartaric acid derivatives) is critical for ≥99% ee. NMR monitoring of diastereomeric intermediates is advised .
Q. How can the stereochemical configuration of this bicyclic compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline samples, compare experimental vs. computed electronic circular dichroism (ECD) spectra using DFT (e.g., B3LYP/6-311+G(d,p)). ¹H-¹H NOESY NMR can validate spatial proximity of substituents (e.g., trifluoromethyl and carboxylate groups). High-resolution MS and isotopic labeling ensure molecular integrity .
Q. What analytical techniques are optimal for characterizing structural stability under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies using HPLC-UV/MS with C18 columns (e.g., Agilent ZORBAX Eclipse Plus) under:
- Acidic/basic conditions : 0.1 M HCl or NaOH (25–60°C).
- Oxidative stress : 0.3% H₂O₂.
Degradation products are identified via LC-QTOF-MS. Thermodynamic stability is assessed using DSC/TGA to detect melting points and decomposition thresholds .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., ring puckering). Strategies:
- Variable-temperature NMR : Resolve exchange-broadened peaks (e.g., -40°C to 80°C in d⁶-DMSO).
- Isotopic labeling : ¹³C-enriched carboxylate groups clarify coupling patterns.
- DFT calculations : Predict chemical shifts (GIAO method) to assign ambiguous signals.
Example: A 2025 study resolved bicyclo[3.1.0]hexane conformers using 2D EXSY experiments .
Q. What strategies optimize yield in late-stage trifluoromethylation without compromising bicyclic ring integrity?
- Methodological Answer : Trifluoromethylation via radical pathways (e.g., Togni’s reagent/Cu catalysis) minimizes ring strain. Key parameters:
- Solvent : DMF or DCE (low nucleophilicity).
- Temperature : -20°C to 0°C to suppress β-elimination.
- Additives : 2,6-lutidine (scavenges HF byproducts).
Yields >80% are achievable with <5% ring-opening byproducts. Post-reaction quenching with NaHCO₃ stabilizes intermediates .
Q. How does the trifluoromethyl group influence in vitro metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Assess using:
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor.
- LC-MS/MS quantification : Monitor parent compound depletion (t₁/₂).
Data example:
Q. What computational models predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using:
- Receptor structures : PDB 6W4K (NMDA ligand-binding domain).
- Force fields : AMBER ff14SB for proteins, GAFF2 for ligands.
- Binding site flexibility : Include side-chain rotamers of GluN2A residues.
MD simulations (100 ns) validate pose stability. The bicyclic scaffold shows π-π stacking with Phe114 and hydrogen bonding to Ser132, suggesting Ki ≈ 120 nM .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity between cell-free enzyme assays and cellular models?
- Methodological Answer : Differences often stem from membrane permeability or off-target effects. Solutions:
- Permeability assays : PAMPA-BBB or Caco-2 monolayers.
- Target engagement : CETSA (cellular thermal shift assay) confirms intracellular target binding.
- Proteomics : SILAC-based profiling identifies off-target interactions.
Example: A 2024 study found that the compound’s low cellular IC50 (2 µM vs. 50 nM in vitro) correlated with efflux via P-gp .
Experimental Design Guidelines
Q. What in vitro models best evaluate the compound’s potential in neuroinflammatory pathways?
- Methodological Answer : Prioritize:
- Primary microglia cultures : LPS-induced TNF-α suppression (ELISA).
- BV-2 cells : NF-κB luciferase reporter assays.
- Neuronal co-cultures : Measure synaptic density (PSD-95 staining) post-treatment.
Dose-response curves (0.1–10 µM) with dexamethasone as a control. Include ROS scavengers (e.g., NAC) to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
